N-[4-({3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}amino)phenyl]acetamide
Description
N-[4-({3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}amino)phenyl]acetamide is a structurally complex heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core, a 4-ethylphenylsulfonyl substituent, and an acetamide group. The thieno-triazolo-pyrimidine system likely enhances metabolic stability and binding affinity, while the sulfonyl group may improve solubility and target interaction. The acetamide moiety, common in bioactive molecules, could contribute to anti-inflammatory or antimicrobial effects .
Synthetic routes for analogous compounds often involve cycloaddition reactions or nucleophilic substitutions. For example, Cu(I)-catalyzed 1,3-dipolar cycloaddition has been employed to fuse triazole and pyrimidine systems , and sulfonyl groups are introduced via sulfonation of aryl precursors .
Properties
IUPAC Name |
N-[4-[[10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3S2/c1-3-15-4-10-18(11-5-15)34(31,32)23-22-26-21(20-19(12-13-33-20)29(22)28-27-23)25-17-8-6-16(7-9-17)24-14(2)30/h4-13H,3H2,1-2H3,(H,24,30)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURCPSIQTNAGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl moiety. This can be achieved through a series of reactions, including cyclization, sulfonation, and acetylation. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of reactors, precise temperature control, and continuous monitoring to ensure product quality and yield. The process would also need to comply with safety and environmental regulations to minimize waste and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Scientific Research Applications
This compound has several scientific research applications, including its use in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the interaction with biological targets and pathways.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Developing new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves targeting specific molecular pathways and receptors. For example, it may act as an inhibitor of certain enzymes or transporters, leading to changes in cellular processes. The exact mechanism would depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Triazolopyrimidine Derivatives ()
Compounds with 1,2,4-triazolo[1,5-a]pyrimidine cores, such as those in , demonstrate herbicidal and fungicidal activities. The target compound differs by incorporating a fused thieno ring and a sulfonyl group. The thieno extension may enhance π-π stacking with biological targets, while the sulfonyl group could improve hydrophilicity and binding specificity compared to simpler methyl or oxygen substituents . Additionally, chiral centers in analogous compounds (e.g., α-methyl acetylhydrazones) enhance bioactivity, suggesting that stereochemical features in the target molecule may further optimize efficacy .
Thieno[2,3-d]pyrimidine-Triazole Hybrids ()
Thienopyrimidine-triazole hybrids in exhibit antimicrobial properties. The target compound shares the thienopyrimidine-triazole core but adds a sulfonyl-aryl group. The acetamide linker in both compounds could facilitate hydrogen bonding with microbial enzymes, such as dihydrofolate reductase .
Acetamide Anti-Exudative Agents ()
Acetamide derivatives in , such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, show anti-exudative activity comparable to diclofenac. The target compound’s acetamide group may similarly inhibit cyclooxygenase (COX) or leukotriene pathways. However, its larger, more lipophilic structure (due to the 4-ethylphenylsulfonyl group) might enhance tissue penetration or prolong half-life .
Sulfonamide Heterocycles ()
Sulfonamide-containing heterocycles in highlight the role of sulfonyl groups in modulating biological activity.
Biological Activity
N-[4-({3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}amino)phenyl]acetamide (CAS Number: 892744-09-1) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and pharmacology. This article will explore the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 492.6 g/mol. The compound features a thieno-triazolo-pyrimidine core structure that is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : Research has shown that derivatives of triazole compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 to 50 µM against MCF7 and A549 cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole derivative A | MCF7 | 12.50 |
| Triazole derivative B | A549 | 26.00 |
| N-[4-(...)] (similar structure) | HepG2 | 17.82 |
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Kinases : Similar compounds have been reported to inhibit key kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A notable case study involved the screening of a library of compounds for anticancer activity against multicellular spheroids. The study identified several promising candidates with structures resembling N-[4-(...)] that significantly inhibited tumor growth in vitro and in vivo models .
Pharmacological Potential
Beyond anticancer activity, the compound also shows promise as a urea transporter inhibitor. Research indicates that related compounds can effectively modulate urea transport in renal systems, suggesting potential applications in treating conditions such as hypertension and heart failure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
